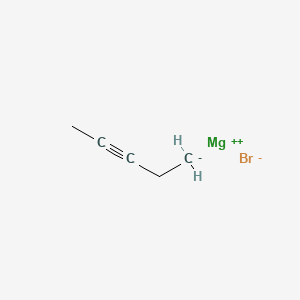
Magnesium, bromo-3-pentynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo-3-pentynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides in anhydrous ether. The compound is highly reactive and is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo-3-pentynyl- involves the reaction of magnesium metal with bromo-3-pentynyl halide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air . The general reaction scheme is as follows:
[ \text{Mg} + \text{Br-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 \rightarrow \text{MgBr-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo-3-pentynyl- is scaled up using large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and halides, along with rigorous exclusion of moisture, is crucial to ensure high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo-3-pentynyl- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Adds to epoxides to form alcohols.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: Formed from the reaction with carbon dioxide
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo-3-pentynyl- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials .
Wirkmechanismus
The mechanism of action of Magnesium, bromo-3-pentynyl- involves its role as a nucleophile in organic reactions. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound can also act as a strong base, deprotonating acidic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl Magnesium Bromide
- Methyl Magnesium Bromide
- Ethyl Magnesium Bromide
Uniqueness
Magnesium, bromo-3-pentynyl- is unique due to its alkyne functionality, which provides additional reactivity compared to other Grignard reagents. This allows for the formation of more complex and diverse organic molecules .
Eigenschaften
CAS-Nummer |
126459-56-1 |
|---|---|
Molekularformel |
C5H7BrMg |
Molekulargewicht |
171.32 g/mol |
IUPAC-Name |
magnesium;pent-2-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YJAZQLKDUDTLKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC#CC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

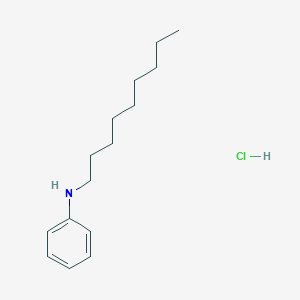
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)

![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
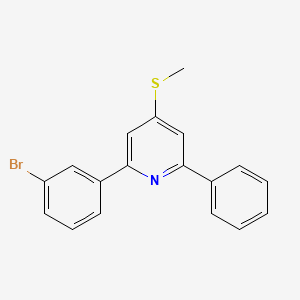
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
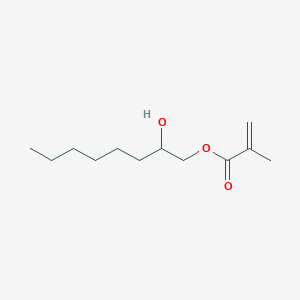
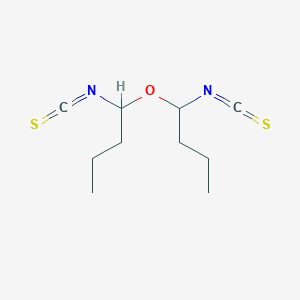
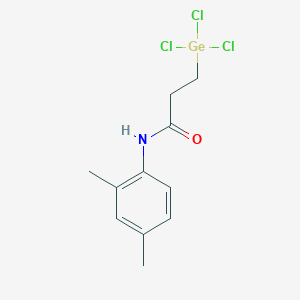
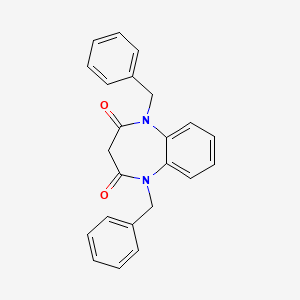
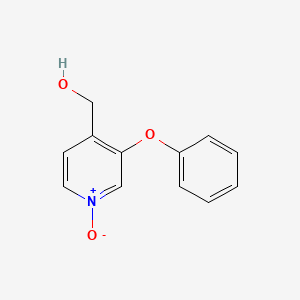
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
